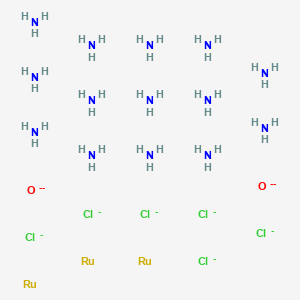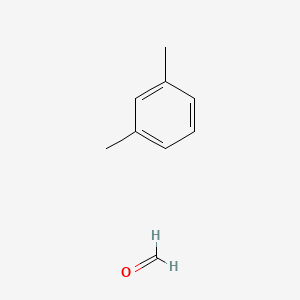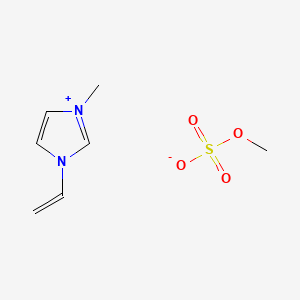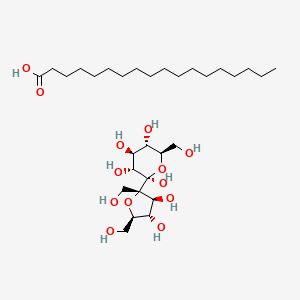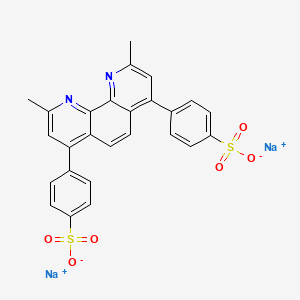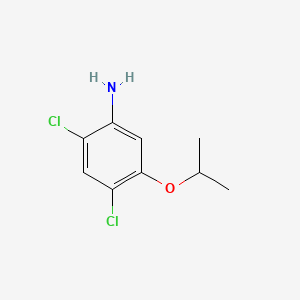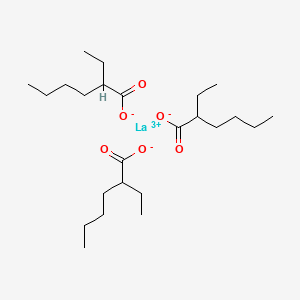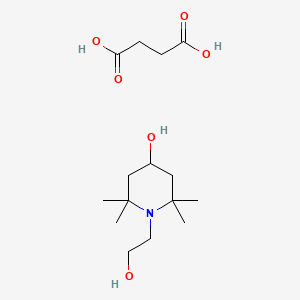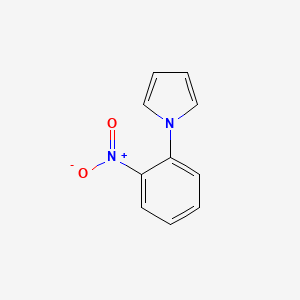
1-(2-Nitrophenyl)pyrrole
Vue d'ensemble
Description
“1-(2-Nitrophenyl)pyrrole” is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . It is also known by its IUPAC name, 1-(2-nitrophenyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of 1-(2-Nitrophenyl)pyrrole involves various methods. One approach involves the use of tin(II) chloride dihydrate/choline chloride deep eutectic solvent for the reductive cyclization of 1-(2-nitrophenyl)-indole/pyrrole and aldehydes . Another method involves the use of N-(2-aminophenyl)pyrroles for the synthesis of pyrrolo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of 1-(2-Nitrophenyl)pyrrole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Nitrophenyl)pyrrole are diverse. For instance, a fast synthetic strategy for the construction of indolo(pyrrolo)[1,2-a]quinoxalines was developed by reacting 1-(2-nitrophenyl)-1H-indole(pyrrole) with aldehydes . This reaction involves a tandem one-pot reductive cyclization-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Nitrophenyl)pyrrole include a molecular weight of 188.1827 and a molecular formula of C10H8N2O2 . More detailed properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
1-(2-Nitrophenyl)pyrrole serves as a key intermediate in the synthesis of unsymmetrically tetrasubstituted pyrroles. These compounds are significant due to their presence in pharmaceuticals and agrochemicals . The synthesis involves a metal-free method that yields the desired pyrroles with high functional group tolerance and up to 99% yield . This process is crucial for creating structurally diverse and highly functionalized heterocycles, which are challenging to construct due to the need for unsymmetrical substituents and diverse functional groups .
Organocatalytic Synthesis Approaches
The compound is utilized in organocatalytic processes to construct the pyrrole ring, a structure of great interest due to its remarkable biological activities and applications in material science . Organocatalysis provides a synthetic efficiency and a green chemistry perspective, leading to the development of a vast array of synthetic procedures for pyrroles .
Medicinal Applications
1-(2-Nitrophenyl)pyrrole derivatives have diverse applications in therapeutically active compounds. They are used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . These derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, showcasing their potential in medicinal chemistry .
Aggregation-Induced Emission Enhancement (AIEE)
Derivatives of 1-(2-Nitrophenyl)pyrrole, such as pyrrolo[1,2-a]pyrimidines, exhibit unexpected time-dependent AIEE properties . This phenomenon is of particular interest in the development of new materials for optoelectronic applications, where the ability to control light emission is crucial .
Synthesis of Contracted Porphyrins and Calixpyrroles
The compound plays a role in the synthesis of contracted porphyrins and calixpyrroles, which are challenging synthetic targets and functional macrocyclic compounds . These macrocycles exhibit unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion, making them valuable in the field of supramolecular chemistry .
Van Leusen Pyrrole Synthesis
1-(2-Nitrophenyl)pyrrole is involved in the Van Leusen pyrrole synthesis method, which has been researched extensively over the past two decades . This method is important for the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition reactions, contributing to the advancement of synthetic organic chemistry .
Propriétés
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrole | |
CAS RN |
33265-60-0 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



